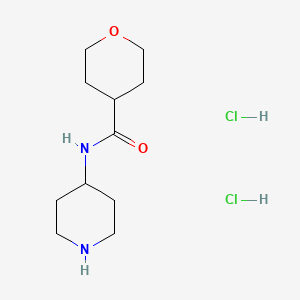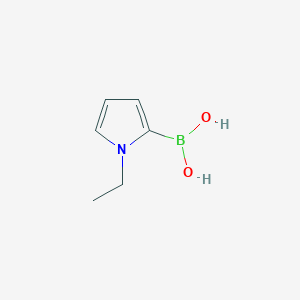![molecular formula C8H9ClN2O2S B15297749 Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate CAS No. 1248984-96-4](/img/structure/B15297749.png)
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is an organic compound with the molecular formula C8H9ClN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate typically involves the reaction of 2-chloropyrimidine-4-thiol with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Hydrogen peroxide (H2O2) or mCPBA in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(2-amino-6-chloropyrimidin-4-yl)sulfanyl]propanoate
- 3-(2-Chloropyrimidin-4-yl)-1-methylindole
Uniqueness
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a sulfanyl group and an ester functionality makes it versatile for various chemical transformations and applications .
Propiedades
Número CAS |
1248984-96-4 |
|---|---|
Fórmula molecular |
C8H9ClN2O2S |
Peso molecular |
232.69 g/mol |
Nombre IUPAC |
methyl 3-(2-chloropyrimidin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7(12)3-5-14-6-2-4-10-8(9)11-6/h2,4H,3,5H2,1H3 |
Clave InChI |
KUYMMOWFRJUVKJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSC1=NC(=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B15297677.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)





![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)

